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molecular formula C12H10FNO B8762039 (3-Fluorophenyl)(pyridin-3-yl)methanol

(3-Fluorophenyl)(pyridin-3-yl)methanol

Cat. No. B8762039
M. Wt: 203.21 g/mol
InChI Key: OIASQBCUPWJINM-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared analogously to the method in Intermediate 25: step b using (3-fluorophenyl)(pyridin-3-yl)methanol (Intermediate 32: step a) in place of (1-methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol.
[Compound]
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[OH:9])[CH:5]=[CH:6][CH:7]=1.CN1C(C(C2C=CC=CN=2)O)=CN=C1>>[F:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C(O)C=1C=NC=CC1
Step Three
Name
Intermediate 32
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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